molecular formula C25H27N5O2 B2509930 8-(2,4-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione CAS No. 922452-28-6

8-(2,4-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione

Cat. No. B2509930
CAS RN: 922452-28-6
M. Wt: 429.524
InChI Key: LFRZITAEWXAJGT-UHFFFAOYSA-N
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Description

8-(2,4-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Preliminary Pharmacological Evaluation A study by Zagórska et al. (2009) in the "European Journal of Medicinal Chemistry" described the synthesis of derivatives of imidazo[2,1-f]purine-2,4-dione, with preliminary evaluations indicating potential anxiolytic and antidepressant activities in animal models. This suggests a research application in exploring novel treatments for mood disorders (Zagórska et al., 2009).

  • Development of New [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine Ring Systems Hesek and Rybár (1994) in "Monatshefte für Chemie / Chemical Monthly" worked on synthesizing new thiadiazepino-[3,2-f]-purine systems. This research contributes to the chemical knowledge base and potential pharmaceutical applications of such compounds (Hesek & Rybár, 1994).

  • Synthesis of 4-Alkyl- or 4-Phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones A study by Simo, Rybár, and Alföldi (1998) in the "Collection of Czechoslovak Chemical Communications" explored the synthesis of alkyl- or phenyl-substituted purine diones. This research potentially aids in understanding the structural variants of purine compounds and their applications (Simo, Rybár, & Alföldi, 1998).

  • Synthesis of 1,3,8-trisubstituted Purine-2,6-diones and Thiazolo[2,3-f]purine-2,4-diones Hayallah and Famulok (2007) in "Heterocycles" synthesized new purine derivatives as agents with potential biological activities. Their approach using polyphosphoric acid for cyclization opens avenues for developing new compounds with pharmacological potential (Hayallah & Famulok, 2007).

  • New [c,d]-Fused Purinediones Synthesis and Analysis

    Imo, Rybár, and Alföldi (1995) in "Synthesis" focused on the synthesis of new purinediones, contributing to the development of novel compounds with potential in drug discovery and biochemical research (Imo, Rybár, & Alföldi, 1995).

  • Structure-Activity Relationships in Purine-Diones Zagórska et al. (2015) in the "European Journal of Medicinal Chemistry" investigated the structure-activity relationships of arylpiperazinylalkyl purine-diones, contributing valuable insights into the design of compounds with potential antidepressant and anxiolytic properties (Zagórska et al., 2015).

  • Synthesis of New 1,3,8-trisubstituted Purine-2,6-diones This study by Hayallah involved the design and synthesis of novel purine-diones with potential anticancer activity, adding to the pool of potential therapeutic agents in cancer treatment (Hayallah, 2017).

properties

IUPAC Name

6-(2,4-dimethylphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-17-11-12-20(18(2)16-17)28-14-15-29-21-22(26-24(28)29)27(3)25(32)30(23(21)31)13-7-10-19-8-5-4-6-9-19/h4-6,8-9,11-12,16H,7,10,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRZITAEWXAJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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